molecular formula C13H23N5O B15077195 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one

1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one

Cat. No.: B15077195
M. Wt: 265.35 g/mol
InChI Key: DAIHABXMPQUPMP-UHFFFAOYSA-N
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Description

1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is an organic compound characterized by the presence of a triazine ring substituted with amino groups and a decanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino groups in the triazine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one involves its interaction with specific molecular targets and pathways. The amino groups in the triazine ring can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate biological processes such as enzyme activity and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is unique due to its specific combination of a triazine ring with a decanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

IUPAC Name

1-(4,6-diamino-1,3,5-triazin-2-yl)decan-1-one

InChI

InChI=1S/C13H23N5O/c1-2-3-4-5-6-7-8-9-10(19)11-16-12(14)18-13(15)17-11/h2-9H2,1H3,(H4,14,15,16,17,18)

InChI Key

DAIHABXMPQUPMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=NC(=NC(=N1)N)N

Origin of Product

United States

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